![molecular formula C20H28N4O2 B5880482 N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
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Overview
Description
N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has drawn attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antitumor effects. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, it has been studied for its potential as a diagnostic tool in cancer imaging.
Advantages and Limitations for Lab Experiments
One advantage of N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea for lab experiments is its potential as a therapeutic agent in various scientific research applications. It has been investigated for its anti-inflammatory, antitumor, and anticonvulsant properties, as well as its potential as a diagnostic tool in cancer imaging. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent in various disease models, including inflammation, cancer, and epilepsy. Additionally, future research could focus on the development of new derivatives of N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea with improved therapeutic properties.
Synthesis Methods
The synthesis of N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction between tert-butyl isocyanate, cyclohexylamine, and 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential as a therapeutic agent in various scientific research applications. It has been investigated for its anti-inflammatory, antitumor, and anticonvulsant properties. In addition, it has been studied for its potential as a diagnostic tool in cancer imaging.
properties
IUPAC Name |
3-tert-butyl-1-cyclohexyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,3)22-19(25)24(16-12-8-5-9-13-16)14-17-21-18(23-26-17)15-10-6-4-7-11-15/h4,6-7,10-11,16H,5,8-9,12-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCMULPYTFJNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-cyclohexyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
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